molecular formula C17H15F3N6O B2450578 3-(Furan-2-yl)-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyridazine CAS No. 2380193-56-4

3-(Furan-2-yl)-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyridazine

Cat. No.: B2450578
CAS No.: 2380193-56-4
M. Wt: 376.343
InChI Key: FFCIMZCKXACMDA-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyridazine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyridazine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the pyridazine ring can produce dihydropyridazine derivatives.

Scientific Research Applications

3-(Furan-2-yl)-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Furan-2-yl)-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyridazine is unique due to its combination of heterocyclic structures and the presence of a trifluoromethyl group, which can enhance its biological activity and stability. This makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

IUPAC Name

2-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-4-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N6O/c18-17(19,20)14-5-6-21-16(22-14)26-9-7-25(8-10-26)15-4-3-12(23-24-15)13-2-1-11-27-13/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCIMZCKXACMDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C4=NC=CC(=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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